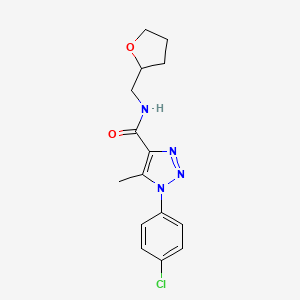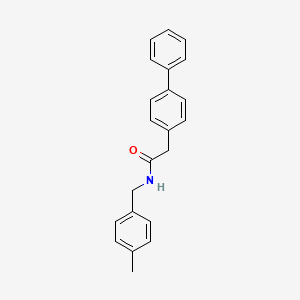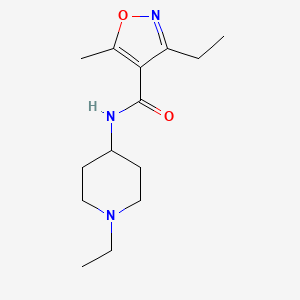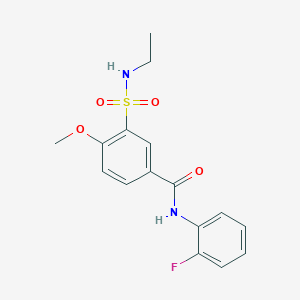![molecular formula C15H12N2O3 B4574613 N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)propanamide](/img/structure/B4574613.png)
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)propanamide
Descripción general
Descripción
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)propanamide is a useful research compound. Its molecular formula is C15H12N2O3 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.08479225 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Cytotoxicity, Antimicrobial, and Psychotropic Activity : A study synthesized derivatives of N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)propanamide and found them to be active in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screenings. These compounds showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and antimicrobial action (Zablotskaya et al., 2013).
Antitumor Activity : Another study focusing on 3-benzyl-substituted-4(3H)-quinazolinones, related to this compound, demonstrated broad-spectrum antitumor activity. This study suggests the potential of these compounds in cancer therapy (Al-Suwaidan et al., 2016).
DNA Topoisomerase II Inhibitors : Derivatives of this compound were synthesized and evaluated as DNA topoisomerase II poisons, demonstrating significant cytotoxicity and apoptosis induction in cancer cells. This study indicates their potential application in chemotherapy (Filosa et al., 2009).
Material Science and Chemistry
Aggregation Enhanced Emission : A study on 1,8-naphthalimide-based compounds, including derivatives of this compound, focused on their aggregation-enhanced emission properties. These findings have implications in the development of new materials for optical and electronic applications (Srivastava et al., 2016).
Fluorescence in Living Cells : A fluorescent probe based on N-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl) isonicotinamide, a derivative of the target compound, was synthesized and characterized. This probe is useful for monitoring pH in living cells, indicating its potential in biological imaging (Jiao et al., 2019).
Propiedades
IUPAC Name |
N-(1,3-dioxobenzo[de]isoquinolin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-2-12(18)16-11-7-6-10-13-8(11)4-3-5-9(13)14(19)17-15(10)20/h3-7H,2H2,1H3,(H,16,18)(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSNGVVTYBGMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2C=CC=C3C2=C(C=C1)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4574532.png)
![ethyl 7-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4574538.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4574553.png)



![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[4-(propan-2-yl)phenyl]thiourea](/img/structure/B4574583.png)
![3-cyclohexyl-5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4574588.png)
![N-[3-(diethylamino)propyl]-2-nitrobenzenesulfonamide](/img/structure/B4574601.png)

![N-[2-(dimethylamino)ethyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4574606.png)
![4-BROMO-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE](/img/structure/B4574614.png)

